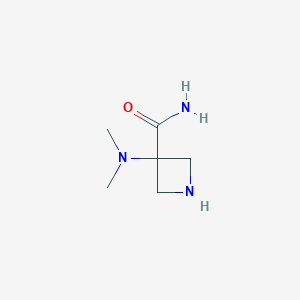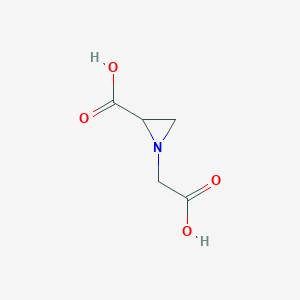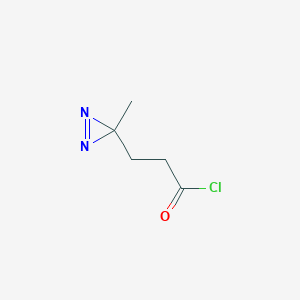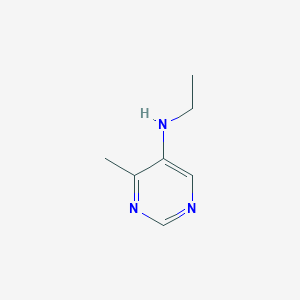
3-(Dimethylamino)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)azetidine-3-carboxamide is a chemical compound with the molecular formula C6H13N3O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with dimethylamine. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with dimethylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Dimethylamino)azetidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, which can modulate biochemical pathways and cellular processes. The compound’s effects are mediated through binding to active sites on target proteins, thereby altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another member of the azetidine family with similar structural features but different reactivity and applications.
Azetidine-3-carboxylic acid: A precursor in the synthesis of 3-(Dimethylamino)azetidine-3-carboxamide, with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-(dimethylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-9(2)6(5(7)10)3-8-4-6/h8H,3-4H2,1-2H3,(H2,7,10) |
InChI Key |
SOENJDNFPOBWLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)




![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)



![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)

